NADP (sodium salt)

Description

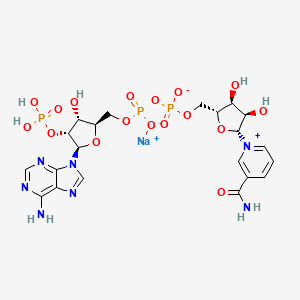

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H27N7NaO17P3 |

|---|---|

Molecular Weight |

765.4 g/mol |

IUPAC Name |

sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

InChI Key |

JNUMDLCHLVUHFS-QYZPTAICSA-M |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of NADP Sodium Salt in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP), available commercially as its sodium salt, is a ubiquitous and essential cofactor in cellular metabolism. Its two interconvertible forms, the oxidized NADP⁺ and the reduced NADPH, constitute a critical redox couple involved in a vast array of biochemical reactions. While structurally similar to its NAD⁺/NADH counterpart, the NADP⁺/NADPH system is primarily dedicated to anabolic (biosynthetic) pathways and the maintenance of cellular redox homeostasis. This technical guide provides an in-depth exploration of the functions of NADP sodium salt in cellular metabolism, presenting quantitative data, detailed experimental protocols for the analysis of NADP⁺-dependent enzymes, and visualizations of key metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate NADP⁺-dependent processes.

Core Functions of NADP⁺/NADPH in Cellular Metabolism

The primary role of the NADP⁺/NADPH redox couple is to provide reducing power in the form of hydride ions (H⁻) for biosynthetic reactions and to participate in antioxidant defense mechanisms.[1][2] Unlike NAD⁺, which is predominantly involved in catabolic reactions to generate ATP, NADP⁺ acts as an electron acceptor in its oxidized state, becoming reduced to NADPH.[3] NADPH then serves as a potent electron donor in a multitude of anabolic pathways.

Reductive Biosynthesis

NADPH is the principal reducing agent in a wide range of biosynthetic pathways essential for cell growth, proliferation, and maintenance.[4] Key anabolic processes dependent on NADPH include:

-

Fatty Acid Synthesis: NADPH is indispensable for the creation of fatty acids from acetyl-CoA, a fundamental process for building cellular membranes and energy storage molecules.[5][6]

-

Cholesterol and Steroid Synthesis: The biosynthesis of cholesterol and various steroid hormones relies on NADPH as the reductant.[7]

-

Nucleotide Synthesis: The production of deoxyribonucleotides, the building blocks of DNA, requires NADPH.[7]

-

Amino Acid Synthesis: Certain amino acid biosynthetic pathways utilize NADPH for reductive steps.[8]

Antioxidant Defense and Redox Homeostasis

Maintaining a reduced intracellular environment is critical for protecting cellular components from damage by reactive oxygen species (ROS). NADPH plays a central role in the cell's antioxidant defense system.[4][9]

-

Glutathione (B108866) Reductase: NADPH is the essential cofactor for glutathione reductase, an enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG). GSH is a major cellular antioxidant that directly neutralizes ROS and is a substrate for glutathione peroxidases.[9][10]

-

Thioredoxin Reductase: This enzyme, which reduces thioredoxin, is also NADPH-dependent. The thioredoxin system is another critical antioxidant pathway involved in reducing oxidized proteins and other molecules.[9]

Major Pathways of NADPH Production

The cellular pool of NADPH is primarily generated through the oxidative phase of the pentose (B10789219) phosphate pathway (PPP).[11][12] However, other significant contributions come from the activity of specific dehydrogenases in the cytosol and mitochondria.

-

Pentose Phosphate Pathway (PPP): This is the major source of NADPH in most animal cells. Two key enzymes in the oxidative branch of the PPP, Glucose-6-Phosphate Dehydrogenase (G6PDH) and 6-Phosphogluconate Dehydrogenase (6PGDH), catalyze the reduction of NADP⁺ to NADPH.[8][11]

-

Malic Enzyme: This enzyme catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate, with the concomitant reduction of NADP⁺ to NADPH in the cytosol.[13]

-

Isocitrate Dehydrogenase (IDH): Cytosolic and mitochondrial isoforms of NADP⁺-dependent isocitrate dehydrogenase contribute to the cellular NADPH pool by converting isocitrate to α-ketoglutarate.[11][14]

-

Glutamate (B1630785) Dehydrogenase (GDH): Certain isoforms of glutamate dehydrogenase can utilize NADP⁺ as a cofactor, producing NADPH during the oxidative deamination of glutamate.[8][15]

Quantitative Data on NADP⁺/NADPH

The intracellular concentrations and ratios of NADP⁺ and NADPH can vary significantly depending on the cell type, subcellular compartment, and metabolic state. These parameters are tightly regulated to meet the cell's anabolic and antioxidant demands.

Intracellular Concentrations and Ratios

The following table summarizes representative values for NADP⁺ and NADPH concentrations and their ratios in different cellular compartments. It is important to note that these values can fluctuate based on experimental conditions and the methodologies used for measurement.

| Parameter | Cytosol | Mitochondria | Cell Type/Tissue | Reference(s) |

| Free NADP⁺ Concentration | ~0.1 - 1 µM | Data not widely available | Various | [16] |

| Free NADPH Concentration | ~3 µM | ~37 µM | Various | [16] |

| Total NADP⁺ Concentration | - | - | Erythrocytes: 25-40 µM | [17] |

| Total NADPH Concentration | - | - | Erythrocytes: Data varies | [17] |

| NADPH/NADP⁺ Ratio | High (typically >10) | Generally lower than cytosol | Various | [13][18] |

| Total NADP(H) Distribution | 41% | 59% | Rat Liver | [18] |

Kinetic Parameters of Key NADP⁺-Dependent Enzymes

The affinity of enzymes for NADP⁺ (represented by the Michaelis constant, Km) is a critical determinant of the flux through NADPH-producing and -consuming pathways.

| Enzyme | Km for NADP⁺ (µM) | Substrate | Organism/Tissue | Reference(s) |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 20 - 40 | Glucose-6-Phosphate | Human Placenta | [4] |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | 22 - 53 | 6-Phosphogluconate | Pseudomonas C, Rat Small Intestine | [19][20] |

| Malic Enzyme | 13 - 72 | Malate | Mouse Hepatoma Mitochondria | [2] |

| Isocitrate Dehydrogenase (IDH) | - | Isocitrate | - | - |

| Glutamate Dehydrogenase (GDH) | ~1660 (for NADP⁺-dependent Vmax) | Glutamate | Mouse Tissues | [15] |

Experimental Protocols

Accurate measurement of NADP⁺/NADPH levels and the activity of NADP⁺-dependent enzymes is crucial for research in cellular metabolism. The following sections provide detailed methodologies for key experiments.

Measurement of the NADP⁺/NADPH Ratio

This protocol describes a common enzymatic cycling assay for the quantification of NADP⁺ and NADPH. The principle of this assay is the reduction of a substrate by G6PDH, which is coupled to the reduction of a chromogenic or fluorogenic reporter by the NADPH produced.

Materials:

-

NADP/NADPH Extraction Buffer

-

NADP Cycling Buffer

-

NADP Cycling Enzyme Mix (containing G6PDH)

-

NADPH Developer Solution (e.g., WST-8 or resazurin)

-

Stop Solution

-

NADPH Standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

For total NADP⁺/NADPH measurement, homogenize cells or tissues in NADP/NADPH Extraction Buffer on ice.

-

To specifically measure NADPH, pre-treat the extract by heating at 60°C for 30 minutes to degrade NADP⁺.

-

To specifically measure NADP⁺, pre-treat the extract with a mild acid (e.g., 0.1 N HCl) to degrade NADPH, followed by neutralization.

-

Deproteinize samples using a 10 kDa molecular weight cutoff spin filter.

-

-

Standard Curve Preparation:

-

Prepare a series of NADPH standards of known concentrations in NADP/NADPH Extraction Buffer.

-

-

Assay Reaction:

-

Add 50 µL of the prepared samples and standards to the wells of a 96-well plate.

-

Prepare a master mix containing NADP Cycling Buffer and NADP Cycling Enzyme Mix according to the manufacturer's instructions.

-

Add 100 µL of the master mix to each well.

-

Incubate at room temperature for 5 minutes to convert NADP⁺ to NADPH.

-

Add 10 µL of NADPH Developer to each well.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

-

Measurement:

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

If desired, the reaction can be stopped by adding 10 µL of Stop Solution.

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Generate a standard curve by plotting the signal versus the concentration of the NADPH standards.

-

Determine the concentration of NADP⁺ and/or NADPH in the samples from the standard curve.

-

Calculate the NADP⁺/NADPH ratio.

-

Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol outlines a spectrophotometric method to determine G6PDH activity by measuring the rate of NADPH production at 340 nm.[9][21]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Glucose-6-Phosphate (G6P) solution

-

NADP⁺ solution

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing Assay Buffer, G6P solution, and NADP⁺ solution. Typical final concentrations are 50 mM buffer, 2 mM G6P, and 0.67 mM NADP⁺.[9]

-

-

Assay:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the enzyme sample (cell or tissue lysate) to the cuvette and mix immediately.

-

Place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for several minutes.

-

-

Calculation:

-

Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

-

Calculate the G6PDH activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.

-

Enzymatic Assay of Glutathione Reductase Activity

This protocol describes a method to measure glutathione reductase activity by monitoring the NADPH-dependent reduction of GSSG. The decrease in NADPH concentration is followed by measuring the absorbance at 340 nm.[9][21]

Materials:

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

-

NADPH solution

-

Glutathione disulfide (GSSG) solution

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing Assay Buffer and NADPH solution.

-

-

Assay:

-

Equilibrate the reaction mixture to the desired temperature.

-

Add the enzyme sample (cell or tissue lysate) to the cuvette and mix.

-

Initiate the reaction by adding the GSSG solution.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for several minutes.

-

-

Calculation:

-

Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

-

Calculate the glutathione reductase activity using the Beer-Lambert law for NADPH.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships involving NADP⁺/NADPH.

Caption: The Pentose Phosphate Pathway.

Caption: Overview of Fatty Acid Synthesis.

Caption: The Glutathione-Mediated Antioxidant Defense System.

References

- 1. benchchem.com [benchchem.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. NAD/NADH and NADP/NADPH | AAT Bioquest [aatbio.com]

- 4. prometheusprotocols.net [prometheusprotocols.net]

- 5. Analysis of the kinetic mechanism of halophilic NADP-dependent glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione reductase (GR) activity assay for zooplankton samples [protocols.io]

- 12. NADP+/NADPH ratio - Bacteria Escherichia coli - BNID 105023 [bionumbers.hms.harvard.edu]

- 13. Cytosolic and Mitochondrial NADPH Fluxes Are Independently Regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytoplasmic and Mitochondrial NADPH-Coupled Redox Systems in the Regulation of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Purification and properties of glucose-6-phosphate dehydrogenase (NADP+/NAD+) and 6-phosphogluconate dehydrogenase (NADP+/NAD+) from methanol-grown Pseudomonas C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mmpc.org [mmpc.org]

An In-depth Technical Guide to the Core Properties of NADP Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP) sodium salt is a critical coenzyme in a vast array of metabolic reactions across all domains of life. Functioning as a carrier of reducing equivalents, its oxidized (NADP+) and reduced (NADPH) forms are central to cellular redox homeostasis, anabolic biosynthesis, and the mitigation of oxidative stress. This technical guide provides a comprehensive overview of the structure, chemical properties, and key biological roles of NADP sodium salt, with a focus on practical data and experimental methodologies relevant to researchers in the life sciences and drug development.

Structure and Chemical Identity

NADP sodium salt is the sodium salt of Nicotinamide Adenine Dinucleotide Phosphate. Its structure consists of two nucleotide units joined through their phosphate groups. One nucleotide contains an adenine base, while the other contains nicotinamide. The key distinction from its counterpart, Nicotinamide Adenine Dinucleotide (NAD), is the presence of an additional phosphate group attached to the 2' position of the ribose sugar of the adenosine (B11128) moiety. This structural difference dictates its specific recognition by enzymes and its primary role in anabolic pathways.

The chemical structure of NADP+ is depicted below:

Caption: Chemical structure of NADP+.

Physicochemical Properties

A summary of the key physicochemical properties of NADP sodium salt is presented in the tables below for easy reference and comparison.

Table 1: General Properties of NADP Sodium Salt

| Property | Value | Reference(s) |

| Synonyms | β-Nicotinamide adenine dinucleotide phosphate sodium salt, Coenzyme II sodium salt, TPN sodium salt | [1] |

| Appearance | White to yellowish amorphous powder | [2] |

| Molecular Formula | C₂₁H₂₇N₇NaO₁₇P₃ (Monosodium) / C₂₁H₂₆N₇Na₂O₁₇P₃ (Disodium) | [3][4] |

| Molecular Weight | 765.39 g/mol (Monosodium) / 787.37 g/mol (Disodium) | [3][4] |

| CAS Number | 1184-16-3 (Monosodium) / 24292-60-2 (Disodium) | [2][5] |

Table 2: Solubility and Stability of NADP Sodium Salt

| Property | Details | Reference(s) |

| Solubility | Soluble in water (50 mg/mL), methanol. Practically insoluble in ether and ethyl acetate. | [2][6] |

| pH of Solution (100mg/mL in water) | 4.0 - 6.0 | [7] |

| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years). Can be stored at 2-8°C for up to 24 months. Protect from light and moisture. | [7][8][9] |

| Storage (Aqueous Solution) | Aqueous solutions are best prepared fresh. Frozen aliquots at -20°C are stable for at least one year. Repeated freeze-thaw cycles are not recommended. Stock solutions at -80°C are stable for 6 months, and at -20°C for 1 month. | [6][10] |

Table 3: Spectroscopic Properties of NADP⁺ and NADPH

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| NADP⁺ (oxidized form) λmax | 260 | ~18,000 | [2] |

| NADPH (reduced form) λmax | 260 | ~14,400 | |

| NADPH (reduced form) λmax | 340 | ~6,220 |

Key Signaling Pathways Involving NADP

NADP and its reduced form, NADPH, are integral to several critical signaling pathways that regulate cellular metabolism, antioxidant defense, and inflammatory responses.

Pentose (B10789219) Phosphate Pathway (PPP)

The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis. Its primary functions are the production of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide biosynthesis.[6] The oxidative phase of the PPP is the main source of cytosolic NADPH.

Caption: The Pentose Phosphate Pathway.

NADPH Oxidase (NOX) Signaling

The NADPH oxidase family of enzymes are key producers of reactive oxygen species (ROS) in a regulated manner.[3] NADPH serves as the electron donor for the reduction of molecular oxygen to superoxide (B77818) (O₂⁻), which is a precursor to other ROS. This process is crucial for host defense by phagocytic immune cells and is also involved in various signaling cascades.

Caption: Activation of NADPH Oxidase.

Glutathione (B108866) Reductase Pathway

The glutathione system is a primary cellular antioxidant defense mechanism. Glutathione reductase is an enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, glutathione (GSH), using NADPH as a reducing agent.[2] GSH can then be used by glutathione peroxidase to detoxify harmful reactive oxygen species like hydrogen peroxide.

References

- 1. [PDF] Molar Absorptivities of fl-NADH and fl-NADPH | Semantic Scholar [semanticscholar.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the molar absorptivity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. demarcheiso17025.com [demarcheiso17025.com]

- 8. m.youtube.com [m.youtube.com]

- 9. HPLC Separation of NAD and NADH on PEI Column | SIELC Technologies [sielc.com]

- 10. gmpsop.com [gmpsop.com]

An In-depth Technical Guide to the Biosynthesis of Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) biosynthesis. It covers the primary synthesis pathways, key enzymatic reactions, regulatory mechanisms, and detailed experimental protocols for the quantification of NADP+ and the activity of its synthesizing enzymes.

Introduction

Nicotinamide adenine dinucleotide phosphate (NADP+) and its reduced form, NADPH, are essential cofactors in a vast array of biochemical reactions.[1][2] While NAD+ is primarily involved in catabolic reactions, NADP+ is crucial for anabolic pathways, including fatty acid and nucleotide synthesis, as well as for antioxidant defense systems.[2][3] The regulation of intracellular NADP+ levels is therefore critical for cellular homeostasis, and its dysregulation is implicated in various pathological conditions, including cancer and metabolic disorders.[2][3] This document details the intricate processes of NADP+ biosynthesis, offering insights for researchers and professionals in drug development.

Biosynthesis Pathways of NADP+

The synthesis of NADP+ is intrinsically linked to the biosynthesis of its precursor, nicotinamide adenine dinucleotide (NAD+). NAD+ can be synthesized through two main routes: the de novo pathway and the salvage pathways. Subsequently, NAD+ is phosphorylated to yield NADP+.

De Novo Synthesis of NAD+

The de novo synthesis pathway builds NAD+ from the amino acid tryptophan. This multi-step process, primarily active in the liver in mammals, involves the conversion of tryptophan to quinolinic acid, which is then converted to nicotinic acid mononucleotide (NaMN), a key intermediate that feeds into the final steps of NAD+ synthesis.

Salvage Pathways of NAD+

Salvage pathways recycle various precursors, such as nicotinamide (Nam), nicotinic acid (NA), and nicotinamide riboside (NR), to produce NAD+. These pathways are the primary source of NAD+ in most mammalian tissues. Key enzymes in the salvage pathways include nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN), and nicotinamide riboside kinases (NRKs), which phosphorylate NR to NMN.

The Final Step: Phosphorylation of NAD+ to NADP+

The sole and critical final step in NADP+ biosynthesis is the phosphorylation of NAD+ at the 2' position of the adenosine (B11128) ribose moiety. This reaction is catalyzed by the enzyme NAD+ kinase (NADK) , which utilizes ATP as the phosphate donor.[2]

Key Enzymes and Regulation

The biosynthesis of NADP+ is tightly regulated, primarily at the level of NAD+ kinase activity.

NAD+ Kinase (NADK)

NADK is the key enzyme responsible for the de novo synthesis of NADP+.[4] In humans, both cytosolic and mitochondrial isoforms of NADK exist, highlighting the compartmentalized regulation of NADP+ pools.

Regulation of NADK Activity

The activity of NADK is subject to several layers of regulation:

-

Allosteric Regulation: NADK activity can be inhibited by an excess of its products and related molecules. For instance, human NADK is competitively inhibited by both NADPH and NADH.[5][6] This feedback inhibition ensures that NADP+ is only synthesized when required.

-

Calmodulin (CaM) Activation: In many organisms, including plants and some animals, NADK activity is stimulated by the calcium-binding protein calmodulin (CaM).[1][5][6][7] This links NADP+ synthesis to calcium signaling pathways. The activation can be direct, through Ca2+/CaM binding to NADK, or indirect, via phosphorylation by a CaM-dependent kinase.[7]

Quantitative Data

The following tables summarize key quantitative data related to NADP+ biosynthesis.

Table 1: Kinetic Properties of Human NAD+ Kinase

| Substrate/Inhibitor | Parameter | Value (mM) | Reference |

| NAD+ | Km | 1.07 | [8] |

| NADPH | Ki | 0.13 | [5][6] |

| NADH | Ki | 0.34 | [5][6] |

Table 2: Cellular Concentrations of NADP+ and NADPH

| Cell/Tissue Type | Condition | NADP+ (µM) | NADPH (µM) | NADPH/NADP+ Ratio | Reference |

| Mouse Pancreatic Islets | 3 mM Glucose | - | - | ~1.0 (relative) | [9] |

| Mouse Pancreatic Islets | 20 mM Glucose | - | - | ~2.17 (relative) | [9] |

| Eukaryotic Cells (general) | Cytosol | - | ~3 | 15 - 333 | [10] |

| Eukaryotic Cells (general) | Mitochondria | - | ~37 | 15 - 333 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of NADP+ biosynthesis.

Protocol 1: Spectrophotometric Assay for NAD+ Kinase Activity

This assay measures the production of NADP+ by coupling it to a second enzymatic reaction that results in a measurable change in absorbance.[11]

Principle:

-

NAD+ kinase catalyzes the conversion of NAD+ and ATP to NADP+ and ADP.

-

The newly formed NADP+ is then used as a cofactor by glucose-6-phosphate dehydrogenase (G6PDH) to oxidize glucose-6-phosphate (G6P), which reduces NADP+ to NADPH.

-

The production of NADPH is monitored by the increase in absorbance at 340 nm.

Materials:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2

-

Substrate Solution: 5 mM NAD+, 10 mM ATP in reaction buffer

-

Enzyme Sample: Cell or tissue lysate containing NAD+ kinase

-

Coupling Reaction Mixture: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 5 mM Glucose-6-Phosphate, 2 units/mL NADP+-specific G6PDH

-

MTT/Phenazine (B1670421) Methosulfate Solution (for colorimetric readout at 570 nm, optional): 0.5 mM MTT, 1.5 mM phenazine methosulfate in the coupling reaction mixture.[11]

-

Spectrophotometer capable of reading at 340 nm or 570 nm.

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer and substrate solution.

-

Add the enzyme sample to the reaction mixture to initiate the reaction. For a blank control, add an equivalent volume of lysis buffer without the enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by heating at 100°C for 2 minutes.

-

Centrifuge the samples to pellet any precipitated protein.

-

Transfer the supernatant to a new tube.

-

To measure NADP+ production, add an aliquot of the supernatant to the coupling reaction mixture.

-

Monitor the increase in absorbance at 340 nm (for NADPH) or 570 nm (for formazan (B1609692) product with MTT) over time.

-

Calculate the rate of NADP+ production by comparing the change in absorbance to a standard curve of known NADP+ concentrations.

Data Analysis:

One unit of NAD+ kinase is defined as the amount of enzyme that produces 1 µmol of NADP+ per minute under the specified conditions.[11]

Protocol 2: Quantification of NADP+ and NADPH by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and specific method for the simultaneous quantification of NADP+ and NADPH.[12][13][14]

Principle:

Cellular metabolites are extracted using a method that preserves the redox state of NADP+ and NADPH. The extracted metabolites are then separated by liquid chromatography and detected by mass spectrometry based on their mass-to-charge ratio.

Materials:

-

Extraction Solvent: 40:40:20 acetonitrile:methanol (B129727):water with 0.1 M formic acid, pre-chilled to -20°C.[12][13]

-

Neutralization Buffer: 15% (w/v) ammonium (B1175870) bicarbonate.

-

LC-MS system (e.g., a triple quadrupole mass spectrometer).

-

Isotope-labeled internal standards for NADP+ and NADPH (optional, for absolute quantification).

Procedure:

-

Metabolite Extraction:

-

Rapidly quench cellular metabolism by washing cells with ice-cold saline.

-

Add the pre-chilled extraction solvent to the cell pellet or tissue sample.

-

Vortex vigorously and incubate at -20°C for 15 minutes.

-

Centrifuge at high speed to pellet cellular debris.

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

-

Sample Preparation:

-

Immediately neutralize the acidic extract by adding the neutralization buffer.

-

If desired, spike the sample with internal standards.

-

Dry the sample under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).

-

Detect and quantify NADP+ and NADPH using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Data Analysis:

-

Generate standard curves for NADP+ and NADPH using known concentrations of each compound.

-

Quantify the amount of NADP+ and NADPH in the samples by comparing their peak areas to the standard curves.

-

If internal standards are used, normalize the peak areas of the endogenous metabolites to the peak areas of the corresponding internal standards for more accurate quantification.

Conclusion

The biosynthesis of NADP+ is a fundamental cellular process with significant implications for health and disease. Understanding the pathways, key enzymes, and regulatory mechanisms involved is crucial for the development of novel therapeutic strategies targeting cellular metabolism. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricacies of NADP+ biosynthesis in various biological systems.

References

- 1. Plant and fungal calmodulin: Ca2+-dependent regulation of plant NAD kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Measurement of NAD+ Kinase Using Spectrophotometric Assays [creative-enzymes.com]

- 3. Homeostatic regulation of NAD(H) and NADP(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calmodulin Is the Fundamental Regulator of NADK-Mediated NAD Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Calmodulin Is the Fundamental Regulator of NADK-Mediated NAD Signaling in Plants [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Triphosphopyridine Nucleotide (TPN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphopyridine nucleotide (TPN), now known by its modern designation, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), is a ubiquitous and essential coenzyme in all living cells. Its discovery was a pivotal moment in biochemistry, unraveling fundamental aspects of cellular respiration, metabolism, and biosynthesis. This technical guide provides an in-depth exploration of the history, discovery, and structural elucidation of TPN, with a focus on the key experiments and methodologies that defined our understanding of this critical molecule.

The Discovery of a "Hydrogen-Transferring Co-Ferment"

The journey to understanding TPN began in the laboratory of the pioneering German biochemist Otto Heinrich Warburg. In the 1930s, Warburg and his associate Walter Christian were investigating the oxidation of glucose-6-phosphate in red blood cells. They identified an enzyme, which they termed "Zwischenferment" (intermediate enzyme), now known as glucose-6-phosphate dehydrogenase. They observed that this enzyme required a heat-stable coenzyme to function. This coenzyme was distinct from the already known coenzyme I (cozymase), which is now known as nicotinamide adenine dinucleotide (NAD+).

The key breakthrough came in 1936 when Warburg and Christian published their findings, identifying this new coenzyme, which they named "wasserstoffübertragendes Co-Ferment" or hydrogen-transferring coenzyme, later referred to as triphosphopyridine nucleotide (TPN).[1] Their work demonstrated that TPN was essential for the catalytic activity of glucose-6-phosphate dehydrogenase, acting as the primary electron acceptor in the oxidation of glucose-6-phosphate.

Key Experiment: The Discovery of TPN's Role with "Zwischenferment"

Objective: To demonstrate the requirement of a novel coenzyme (TPN) for the enzymatic activity of "Zwischenferment" (glucose-6-phosphate dehydrogenase) from red blood cells.

Methodology:

-

Preparation of "Zwischenferment": An extract from red blood cells was prepared and subjected to purification steps to isolate the "Zwischenferment." This likely involved cell lysis, centrifugation, and precipitation techniques to separate the enzyme from other cellular components.

-

Preparation of the Coenzyme: A heat-stable extract from yeast was prepared. This involved boiling the yeast extract to denature proteins while preserving small, heat-stable molecules like coenzymes. This extract was then further purified to isolate the active coenzyme factor.

-

Manometric Assay: Warburg's laboratory was renowned for its use of the Warburg manometer, a device for measuring gas exchange in biological samples. The reaction was likely carried out in a sealed vessel containing:

-

A purified preparation of "Zwischenferment."

-

The substrate, glucose-6-phosphate.

-

A buffered solution to maintain optimal pH.

-

The purified, heat-stable coenzyme extract (containing TPN).

-

-

Measurement of Oxygen Consumption: The reduction of TPN to TΡΝH (now NADPH) by glucose-6-phosphate dehydrogenase is coupled to the reduction of a dye, such as methylene (B1212753) blue. The re-oxidation of the reduced dye by oxygen could then be measured as oxygen consumption in the manometer.

-

Control Experiments: Crucially, control experiments would have been performed by omitting either the "Zwischenferment," the glucose-6-phosphate substrate, or the coenzyme extract. These controls would have demonstrated that all three components were essential for the observed oxygen consumption.

Inference of Results: The experiments would have shown a significant rate of oxygen consumption only in the complete reaction mixture. The omission of the coenzyme extract would have resulted in negligible or no activity, thereby proving the existence and essential role of a new "hydrogen-transferring co-ferment," TPN.

Structural Elucidation: Unraveling the Molecular Architecture

While Warburg and his team had discovered TPN and its function, its precise chemical structure remained unknown. It was not until 1950 that Arthur Kornberg and W. E. Pricer Jr. published a seminal paper in the Journal of Biological Chemistry titled "On the structure of triphosphopyridine nucleotide."[2]

Key Experiment: Determination of the Structure of TPN

Kornberg and Pricer employed a combination of enzymatic and chemical methods to dissect the TPN molecule and identify its constituent parts.

Methodology:

-

Enzymatic Degradation: They utilized specific enzymes to cleave TPN at different points and analyze the resulting fragments.

-

Nucleotide Pyrophosphatase: This enzyme was used to split TPN into nicotinamide mononucleotide (NMN) and adenosine-2',5'-diphosphate. This provided evidence for the pyrophosphate linkage between the two nucleotide moieties.

-

3'-Nucleotidase from Rye Grass: This enzyme specifically cleaved the phosphate group at the 3' position of the ribose of the adenosine (B11128) part of the molecule. This was a critical step in differentiating TPN from NAD+, which lacks this third phosphate group.

-

-

Chemical Analysis: The isolated fragments were then subjected to further chemical analysis to confirm their identities. This would have involved techniques such as:

-

Phosphate determination: Quantifying the amount of inorganic phosphate released after enzymatic or acid hydrolysis.

-

Sugar analysis: Identifying the ribose sugar component.

-

Base analysis: Identifying the nicotinamide and adenine bases, likely using spectrophotometric methods.

-

The Significance of the Third Phosphate Group and the Pentose (B10789219) Phosphate Pathway

The discovery of the third phosphate group in TPN was not merely a structural detail. The work of Fritz Lipmann in the 1940s on the role of "energy-rich" phosphate bonds in metabolism provided the conceptual framework for understanding the significance of this modification.[3][4][5][6] The presence of the 2'-phosphate group gives NADP+/NADPH a distinct chemical identity from NAD+/NADH, allowing it to be recognized by a different set of enzymes.

This distinction is fundamental to the divergent roles of these two coenzymes. While NAD+ is primarily involved in catabolic reactions (breaking down molecules to generate ATP), NADP+ is the major coenzyme in anabolic (biosynthetic) pathways. The discovery of TPN was intrinsically linked to the elucidation of one such pathway: the Pentose Phosphate Pathway (PPP). The "Zwischenferment" that Warburg studied, glucose-6-phosphate dehydrogenase, is the rate-limiting enzyme of the PPP. This pathway is crucial for generating NADPH, which provides the reducing power for the synthesis of fatty acids, steroids, and for the regeneration of the antioxidant glutathione. It also produces precursors for nucleotide biosynthesis.

Signaling Pathways and Metabolic Roles of TPN/NADP+

NADP+ and its reduced form, NADPH, are central to a vast network of metabolic and signaling pathways. The primary role of the NADP+/NADPH couple is to provide reducing equivalents for biosynthetic reactions and to maintain a reduced intracellular environment to protect against oxidative stress.

The Pentose Phosphate Pathway: The Primary Source of NADPH

The oxidative branch of the pentose phosphate pathway is the main route for NADPH production in most cells.

Caption: The oxidative phase of the Pentose Phosphate Pathway.

Experimental Workflow for Measuring NADPH Production

A common method to quantify the activity of NADPH-producing enzymes like glucose-6-phosphate dehydrogenase involves a spectrophotometric assay.

Caption: A typical experimental workflow for an NADPH production assay.

Quantitative Data Summary

While precise, consolidated quantitative data from the original discovery papers of the 1930s is scarce in modern literature, the following table summarizes the key molecular properties of TPN (NADP+) that were determined through the collective efforts of these early biochemists.

| Property | Value | Method of Determination | Key Researchers |

| Molar Mass | ~743.4 g/mol | Calculated from determined chemical formula | Kornberg and Pricer (and subsequent refinements) |

| Phosphate Groups | 3 | Enzymatic hydrolysis and phosphate analysis | Warburg, Christian, Lipmann, Kornberg, Pricer |

| Constituent Bases | Nicotinamide, Adenine | Spectrophotometry and chemical analysis of hydrolysis products | Warburg, Christian, Kornberg, Pricer |

| Constituent Sugar | Ribose | Chemical analysis of hydrolysis products | Kornberg and Pricer |

| Linkages | Pyrophosphate, N-glycosidic, Ester | Enzymatic and chemical cleavage analysis | Kornberg and Pricer |

| Redox Potential (E°') | -0.32 V | Electrochemical measurements | Later studies |

Conclusion

The discovery of triphosphopyridine nucleotide by Otto Warburg and Walter Christian was a landmark achievement that opened new frontiers in the study of cellular metabolism. Their identification of TPN as a distinct coenzyme essential for "Zwischenferment" laid the groundwork for the elucidation of the Pentose Phosphate Pathway and the broader understanding of anabolic and catabolic processes. The subsequent structural determination by Kornberg and Pricer provided the chemical foundation for decades of research into the myriad roles of NADP+ in health and disease. This in-depth understanding of TPN's history and the experimental rigor that led to its discovery continues to inform and inspire researchers in the fields of biochemistry, drug development, and molecular biology today.

References

- 1. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the structure of triphosphopyridine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eoht.info [eoht.info]

- 4. nasonline.org [nasonline.org]

- 5. eoht.info [eoht.info]

- 6. researchgate.net [researchgate.net]

The Central Role of NADP⁺ in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function of Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP⁺) within the Pentose Phosphate Pathway (PPP). It details its role as a critical oxidizing agent, the significance of the resulting NADPH pool for cellular homeostasis, and the regulatory mechanisms that govern this vital metabolic nexus. The guide includes quantitative data, detailed experimental protocols for pathway analysis, and visualizations of key processes to support advanced research and therapeutic development.

Core Function of NADP⁺ in the Oxidative Phase of the PPP

The Pentose Phosphate Pathway is a fundamental metabolic route that runs parallel to glycolysis.[1] Its primary role is not catabolic for ATP production but anabolic, generating essential biomolecules.[1][2] The pathway is distinctly divided into two phases: the oxidative and the non-oxidative phase. NADP⁺ is the principal actor in the oxidative phase , where it functions as the exclusive electron acceptor.

This phase involves two key irreversible enzymatic reactions that reduce NADP⁺ to NADPH:

-

Glucose-6-Phosphate Dehydrogenase (G6PD): This is the rate-limiting enzyme of the PPP.[1] It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of one molecule of NADP⁺ to NADPH.[3][4]

-

6-Phosphogluconate Dehydrogenase (6PGD): This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate. This reaction generates a second molecule of NADPH.[3]

The overall stoichiometry for the oxidative branch is: Glucose-6-Phosphate + 2 NADP⁺ + H₂O → Ribulose-5-Phosphate + 2 NADPH + 2 H⁺ + CO₂ [1]

The reduction of NADP⁺ to NADPH conserves a portion of the energy from glucose-6-phosphate oxidation in the form of high-energy electrons.[5] This newly generated NADPH is a crucial cellular reductant, fundamentally distinct from NADH, which is primarily destined for ATP production via oxidative phosphorylation.[5][6]

The Functional Significance of PPP-Derived NADPH

The high cellular ratio of NADPH to NADP⁺, in contrast to the low NADH/NAD⁺ ratio, maintains a highly reducing cytosolic environment.[1][5] This pool of NADPH is indispensable for a variety of cellular functions critical for research and drug development focus areas.

-

Reductive Biosynthesis: NADPH is the primary source of reducing equivalents for anabolic reactions.[5][6] This includes the synthesis of fatty acids, cholesterol, steroids, and nucleotides.[2][7] Tissues with high rates of synthesis, such as the liver, adipose tissue, and adrenal glands, exhibit high PPP activity.[8]

-

Antioxidant Defense: NADPH is paramount for cellular defense against reactive oxygen species (ROS).[5] It serves as the electron donor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG).[5] GSH is a potent antioxidant that detoxifies ROS, particularly hydrogen peroxide (H₂O₂), via the action of glutathione peroxidase.[5] This is the sole mechanism for NADPH production in erythrocytes, making them highly vulnerable to oxidative damage in cases of G6PD deficiency.[5][9]

-

Phagocytic Respiratory Burst: In immune cells like neutrophils and monocytes, the enzyme NADPH oxidase utilizes NADPH to generate superoxide (B77818) radicals (O₂⁻) from molecular oxygen.[7][10] This "respiratory burst" is a crucial mechanism for destroying phagocytosed pathogens.[5]

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

The Pivotal Role of NADP+ Sodium Salt as an Electron Acceptor in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of β-Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) sodium salt as an electron acceptor in a variety of enzymatic reactions. A cornerstone of cellular metabolism, NADP+ is indispensable for numerous biosynthetic and detoxification pathways. Its reduced form, NADPH, serves as a primary reducing agent in anabolic processes, making the NADP+/NADPH redox couple central to cellular homeostasis and a key area of investigation in drug discovery and development.[1][2][3][4] This document provides a detailed overview of key NADP+-dependent enzymes, standardized experimental protocols for their activity assays, and a summary of their kinetic properties.

Biochemical Significance of NADP+

NADP+ is a ubiquitous coenzyme involved in a multitude of redox reactions within all living organisms.[2][3][4] Structurally similar to Nicotinamide Adenine Dinucleotide (NAD+), NADP+ is distinguished by an additional phosphate group on the 2' position of the ribose moiety of its adenosine (B11128) component.[5] This structural difference allows for specific recognition by a distinct set of enzymes, thereby segregating the cellular pools of NAD+/NADH and NADP+/NADPH.[6][7] Generally, NAD+ is utilized in catabolic reactions that break down molecules to generate energy, while NADP+ is predominantly involved in anabolic reactions that build complex molecules from simpler ones.[1][8]

The primary role of NADP+ is to act as an electron acceptor in dehydrogenase-catalyzed reactions, becoming reduced to NADPH. This process is fundamental to several critical metabolic pathways, including:

-

The Pentose Phosphate Pathway (PPP): The main source of NADPH in most animal cells, where Glucose-6-Phosphate Dehydrogenase and 6-Phosphogluconate Dehydrogenase utilize NADP+ as an electron acceptor.[9]

-

Fatty Acid and Steroid Synthesis: NADPH provides the necessary reducing power for the biosynthesis of fatty acids, cholesterol, and steroid hormones.[1][10]

-

Antioxidant Defense: NADPH is crucial for the regeneration of reduced glutathione (B108866) by glutathione reductase and for the function of the thioredoxin system, both of which are essential for detoxifying reactive oxygen species (ROS).

-

Photosynthesis: In photosynthetic organisms, NADP+ is the final electron acceptor in the light-dependent reactions, forming NADPH which is then used to reduce carbon dioxide in the Calvin cycle.[5][10]

Key NADP+-Dependent Enzymes and Their Kinetic Properties

Several classes of enzymes, primarily oxidoreductases, utilize NADP+ as a cofactor. The following tables summarize the kinetic parameters of four key human NADP+-dependent enzymes.

Table 1: Kinetic Parameters of Human Glucose-6-Phosphate Dehydrogenase (G6PD)

| Substrate | K_m_ (µM) | V_max_ (units/mg) | Optimal pH | Optimal Temperature (°C) |

| Glucose-6-Phosphate | 40 - 43 | Not consistently reported | 7.4 - 8.0 | 25 - 37 |

| NADP+ | 11 - 20 | Not consistently reported | 7.4 - 8.0 | 25 - 37 |

Data sourced from multiple studies and may vary based on experimental conditions.[11][12][13][14]

Table 2: Kinetic Parameters of Human NADP+-Dependent Isocitrate Dehydrogenase 1 (IDH1) - Cytosolic

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH |

| Isocitrate | 50.5 - 65.4 | Variable | 7.4 - 8.5 |

| NADP+ | 18.1 - 46.6 | Variable | 7.4 - 8.5 |

Kinetic parameters can be influenced by the presence of divalent cations like Mg²⁺ or Mn²⁺.[2][15]

Table 3: Kinetic Parameters of Human NADP+-Dependent Malic Enzyme (Cytosolic)

| Substrate | K_m_ (mM) | V_max_ (units/g tissue) | Optimal pH |

| L-Malate | 6.02 | 35.21 (tumor tissue) | ~7.2 |

| NADP+ | 0.022 | 42.68 (tumor tissue) | ~7.2 |

Data from a study on human breast cancer tissue.[5][16] For human skeletal muscle, the apparent K_m_ for NADP+ was reported to be 0.05 mM.[17]

Table 4: Kinetic Parameters of Human Glutamate Dehydrogenase (GDH) with NADP+

| Substrate | K_m_ (mM) | V_max_ | Optimal pH |

| Glutamate | ~1.66 (mouse liver) | Lower than with NAD+ | 7.6 - 8.0 |

| NADP+ | Not consistently reported for human enzyme | Lower than with NAD+ | 7.6 - 8.0 |

Human GDH can utilize both NAD+ and NADP+, though it generally shows a preference for NAD+.[18][19] Kinetic data for the human enzyme with NADP+ is less abundant in the literature.

Experimental Protocols for NADP+-Dependent Enzyme Assays

The activity of NADP+-dependent dehydrogenases is most commonly assayed by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

General Spectrophotometric Assay Workflow

The following diagram outlines a typical workflow for an enzymatic assay.

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. The signaling pathway of NADPH oxidase and its role in glomerular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. sciencellonline.com [sciencellonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 17. NAD+/NADP+-dependent malic enzyme: evidence of a NADP+ preferring activity in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NADP+/NADPH Redox Couple: From Core Metabolism to Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+/NADPH) redox couple, a cornerstone of cellular metabolism and redox homeostasis. Its intricate roles in biosynthetic pathways, antioxidant defense, and cell signaling are critical for cellular function, and its dysregulation is implicated in numerous pathologies, making it a key target for therapeutic intervention.

Fundamental Biochemistry and Core Functions

Nicotinamide adenine dinucleotide phosphate exists in two interconvertible forms: the oxidized state (NADP+) and the reduced state (NADPH).[1] Structurally, NADP+ is identical to NAD+ with the addition of a phosphate group at the 2' position of the ribose moiety of adenosine.[2] This seemingly minor modification dictates its distinct metabolic role. While the NAD+/NADH couple is primarily involved in catabolic reactions to generate ATP, the NADP+/NADPH couple is predominantly utilized in anabolic (reductive) biosynthesis and antioxidant systems.[2][3]

Cells maintain a high NADPH/NADP+ ratio, creating a robust reducing environment essential for various cellular processes.[4][5] This high ratio provides the necessary reducing power for the synthesis of fatty acids, steroids, and nucleic acids.[6][7] Furthermore, NADPH is the principal electron donor for the regeneration of key antioxidant molecules, such as glutathione (B108866) (GSH) and thioredoxin (Trx), which are vital for mitigating oxidative stress.[8][9]

Key Metabolic Pathways Involving NADP+/NADPH

The cellular pool of NADPH is maintained through several key metabolic pathways, with the pentose (B10789219) phosphate pathway (PPP) being a major contributor.

The Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is a primary source of cytosolic NADPH.[10][11] The oxidative phase of the PPP, initiated by glucose-6-phosphate dehydrogenase (G6PD), generates two molecules of NADPH for each molecule of glucose-6-phosphate that is metabolized.[10][12] This pathway is not only crucial for providing reducing equivalents for biosynthetic processes but also for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[4][11] The activity of G6PD is tightly regulated, with NADPH acting as a potent competitive inhibitor, thus ensuring that NADPH production is matched to cellular demand.[12]

Other NADPH-Producing Enzymes

Besides the PPP, other enzymes contribute to the cellular NADPH pool in various compartments:

-

Isocitrate Dehydrogenases (IDH): Cytosolic (IDH1) and mitochondrial (IDH2) isoforms of isocitrate dehydrogenase catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH.[13][14]

-

Malic Enzymes (ME): Cytosolic (ME1) and mitochondrial (ME2/3) malic enzymes convert malate (B86768) to pyruvate, with the concomitant reduction of NADP+ to NADPH.[6][13]

-

Folate Metabolism: Enzymes within one-carbon metabolism, such as methylenetetrahydrofolate dehydrogenase (MTHFD), can also generate NADPH in both the cytosol and mitochondria.[15]

Role in Antioxidant Defense and Reductive Biosynthesis

Antioxidant Defense

NADPH is the cornerstone of the cellular antioxidant defense system. It provides the reducing power for glutathione reductase to regenerate reduced glutathione (GSH) from its oxidized form (GSSG).[8][16] GSH is a critical antioxidant that directly scavenges reactive oxygen species (ROS) and also serves as a cofactor for glutathione peroxidases in the detoxification of hydroperoxides.[16] Similarly, NADPH is required for the thioredoxin system, where thioredoxin reductase utilizes NADPH to reduce oxidized thioredoxin, which in turn reduces peroxiredoxins and other target proteins.[8]

Reductive Biosynthesis

NADPH is an essential electron donor in a multitude of anabolic reactions:[6][7]

-

Fatty Acid Synthesis: The de novo synthesis of fatty acids is a highly reductive process that requires a significant amount of NADPH for the sequential reduction of the growing acyl chain.[6]

-

Cholesterol and Steroid Synthesis: The biosynthesis of cholesterol and steroid hormones involves numerous NADPH-dependent enzymatic steps.[6]

-

Nucleotide Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis, is catalyzed by ribonucleotide reductase, which indirectly depends on NADPH via the thioredoxin and glutaredoxin systems.[6]

The NADP+/NADPH Couple in Signaling

The NADP+/NADPH redox state is not merely a metabolic indicator but also an active participant in cellular signaling, primarily through its interplay with reactive oxygen species (ROS).

NADPH Oxidases (NOX)

The NADPH oxidase (NOX) family of enzymes are unique in their primary function to generate ROS, specifically superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2), in a regulated manner.[17][18] These enzymes transfer electrons from NADPH to molecular oxygen.[18] While historically known for their role in the "respiratory burst" of phagocytes for host defense, it is now clear that NOX enzymes are widely expressed and their regulated ROS production plays a crucial role in various signaling pathways, including cell proliferation, differentiation, and apoptosis.[19][20] The dysregulation of NOX activity is implicated in numerous diseases, including cardiovascular and neurodegenerative disorders.[12][18]

The NADP+/NADPH Redox Couple in Disease and Drug Development

Given its central role in cellular physiology, it is not surprising that alterations in NADP+/NADPH homeostasis are associated with a range of pathological conditions, particularly cancer and neurodegenerative diseases.

Cancer

Cancer cells exhibit a reprogrammed metabolism characterized by increased glucose uptake and a high rate of glycolysis, often referred to as the Warburg effect. This metabolic shift is also associated with an increased flux through the pentose phosphate pathway to support the high demand for NADPH.[21] The elevated NADPH levels in cancer cells are crucial for sustaining rapid proliferation by providing the building blocks for biosynthesis and for counteracting the increased oxidative stress associated with their high metabolic rate.[17][21] This dependency on NADPH metabolism has made the enzymes involved in its production, such as G6PD, attractive targets for anticancer drug development.[2][4] Studies have shown that cancer cells have significantly higher NADP+/NADPH ratios compared to normal cells.[17]

Neurodegenerative Diseases

Oxidative stress is a well-established contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18] The overactivation of NADPH oxidases in the brain is a major source of this detrimental oxidative stress.[12] Consequently, targeting NOX enzymes to reduce ROS production is being actively explored as a therapeutic strategy for these conditions.[8][18]

Role of Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, stress responses, and aging.[22][23] While directly dependent on NAD+, their activity is intricately linked to the overall cellular redox state, including the NADP+/NADPH pool. For instance, SIRT1 can deacetylate and activate G6PD, thereby boosting NADPH production.[22] The interplay between sirtuins and NAD(P)+ metabolism is a complex regulatory network that influences cellular health and longevity.[24][25]

Quantitative Data

The intracellular concentrations and ratios of NADP+ and NADPH can vary significantly depending on the cell type, metabolic state, and subcellular compartment.

| Parameter | Cytosol | Mitochondria | Nucleus | Reference |

| Total NADP+ + NADPH Concentration (µM) | 10 - 100 | 5 - 50 | ~10 | [6] |

| NADPH Concentration (µM) | ~49.7 | - | - | [26] |

| NADP+ Concentration (µM) | ~4.9 | - | - | [26] |

| NADPH/NADP+ Ratio | ~10 - 100 | ~1 - 10 | - | [6][15][26] |

| Redox Potential (mV) | -390 to -420 | -380 to -410 | - | [15] |

Table 1: Typical Intracellular Concentrations, Ratios, and Redox Potentials of the NADP+/NADPH Couple in Mammalian Cells.

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | NADP+ | 4.8 µM | - | Pig Liver | [27] |

| Glucose-6-Phosphate | 36 µM | - | Pig Liver | [27] | |

| Glucose-6-Phosphate | 0.17 ± 0.07 mM | 4.48 ± 1.03 µmol H₂ cm⁻³ min⁻¹ | Rat Liver (Periportal) | [1] | |

| NADPH Oxidase 2 (NOX2) | NADPH | 40 - 300 µM (cell-free) | - | Phagocytes | [28] |

Table 2: Kinetic Parameters of Key Enzymes Involved in NADP+/NADPH Metabolism.

Experimental Protocols

Accurate quantification of NADP+ and NADPH is crucial for studying their roles in cellular metabolism and disease. Several methods are available, each with its own advantages and limitations.

Enzymatic Cycling Assay for NADP+/NADPH Quantification

This is a highly sensitive method for measuring NADP+ and NADPH levels in biological samples. The principle involves a cycling reaction where a small amount of NADP(H) leads to the formation of a large amount of a detectable product.

Principle: In the presence of G6PD, NADP+ is reduced to NADPH by glucose-6-phosphate. The newly formed NADPH is then used by a diaphorase to reduce a chromogenic or fluorogenic substrate (e.g., resazurin (B115843) to the highly fluorescent resorufin). The NADPH is oxidized back to NADP+, which can then re-enter the cycle. The rate of color or fluorescence development is proportional to the total amount of NADP+ and NADPH in the sample.[29] To measure NADP+ and NADPH separately, one of the forms is selectively decomposed prior to the assay. NADPH is stable in alkaline conditions but is degraded in acidic conditions, while NADP+ is stable in acidic conditions and degraded under alkaline conditions.

Detailed Protocol (based on commercially available kits): [30][31]

-

Sample Preparation:

-

Cell Lysates: Harvest 1-5 x 10⁶ cells, wash with cold PBS, and resuspend in 500 µL of NADP/NADPH Extraction Buffer. Homogenize or sonicate on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris.

-

Tissue Homogenates: Homogenize 50 mg of tissue in 500 µL of NADP/NADPH Extraction Buffer on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter.

-

-

Selective Decomposition:

-

For NADPH measurement: Add a specific volume of the extracted sample to a microcentrifuge tube and heat at 60°C for 30 minutes in an alkaline solution to decompose NADP+. Neutralize the sample afterward.

-

For total NADP+ + NADPH measurement: Use the untreated extracted sample.

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of NADPH.

-

Add standards and samples to a 96-well plate.

-

Prepare a Master Reaction Mix containing NADP Cycling Buffer, NADP Cycling Enzyme Mix, and a developer substrate.

-

Add the Master Reaction Mix to each well.

-

Incubate at room temperature for a specified time (e.g., 5 minutes to 4 hours, depending on the kit), protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Calculation:

-

Calculate the concentration of total NADP+/NADPH and NADPH from the standard curve.

-

The concentration of NADP+ can be determined by subtracting the NADPH concentration from the total NADP+/NADPH concentration.

-

HPLC-Based Quantification of NADP+ and NADPH

High-Performance Liquid Chromatography (HPLC) offers a robust and specific method for the simultaneous quantification of NADP+ and NADPH.[13][32]

Principle: Cellular extracts are separated on a reversed-phase HPLC column. NADP+ and NADPH are detected by their UV absorbance at 260 nm. Due to their different retention times, they can be individually quantified.[13]

Detailed Protocol:

-

Sample Preparation:

-

Rapidly quench metabolism and extract nucleotides using a cold solvent mixture (e.g., 40:40:20 acetonitrile:methanol (B129727):water with 0.1 M formic acid to minimize interconversion).[26]

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

HPLC Analysis:

-

Instrument: An HPLC system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) is typically used.[13]

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of a phosphate buffer (e.g., pH 6.0) and an organic solvent like methanol is commonly used.[13]

-

Detection: Monitor the absorbance at 260 nm.

-

Quantification: Create a standard curve with known concentrations of NADP+ and NADPH to quantify the amounts in the samples based on their peak areas.

-

Visualizations

References

- 1. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. promega.com [promega.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. NADPH Oxidases in Neurodegenerative Disorders: Mechanisms and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homeostatic regulation of NAD(H) and NADP(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NADPH oxidases: novel therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]

- 14. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytoplasmic and Mitochondrial NADPH-Coupled Redox Systems in the Regulation of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-time monitoring of NADPH levels in living mammalian cells using fluorescence-enhancing protein bound to NADPHs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Redox Status of Cancer Cells Supports Mechanisms behind the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NADPH oxidases: novel therapeutic targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. mdpi.com [mdpi.com]

- 23. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A thermodynamically-constrained mathematical model for the kinetics and regulation of NADPH oxidase 2 complex-mediated electron transfer and superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]

- 32. abstracts.boku.ac.at [abstracts.boku.ac.at]

The Indispensable Role of NADP in Anabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) and its reduced form, NADPH, are central figures in the landscape of cellular metabolism, particularly in the constructive processes of anabolism. While its counterpart, NAD+/NADH, is primarily associated with catabolic reactions that break down molecules to release energy, the NADP+/NADPH redox couple is the primary currency of reducing power for the synthesis of complex macromolecules essential for cell growth, proliferation, and maintenance. This in-depth technical guide delineates the biological significance of NADP in anabolic pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the core metabolic networks.

The Core Function of NADPH: A Potent Reductant in Biosynthesis

Anabolic pathways are inherently reductive, requiring a constant supply of electrons to build large, complex molecules from smaller precursors. NADPH serves as the principal electron donor for a vast array of biosynthetic reactions.[1] The high ratio of NADPH to NADP+ in the cell creates a strong reducing environment, thermodynamically favoring these synthetic processes.[2] Key anabolic pathways critically dependent on NADPH include:

-

Fatty Acid Synthesis: The de novo synthesis of fatty acids from acetyl-CoA is a highly reductive process, with NADPH providing the electrons for the two reduction steps in each cycle of fatty acid elongation.[3]

-

Cholesterol and Steroid Synthesis: The intricate multi-step synthesis of cholesterol and steroid hormones relies heavily on NADPH as the reductant for several enzymatic steps.[4]

-

Nucleotide Synthesis: The production of deoxyribonucleotides from ribonucleotides, a crucial step for DNA replication and repair, is catalyzed by ribonucleotide reductase, an enzyme that requires NADPH.

-

Amino Acid Synthesis: The synthesis of certain amino acids, such as glutamate (B1630785) from α-ketoglutarate, is directly dependent on NADPH.[5]

-

Antioxidant Defense: Beyond direct biosynthesis, NADPH is essential for maintaining a reduced intracellular environment by regenerating key antioxidant molecules like glutathione, which protects cellular components from oxidative damage.

The segregation of NAD+/NADH and NADP+/NADPH pools allows for the independent regulation of catabolic and anabolic processes, preventing futile cycles of synthesis and degradation.

Major Pathways of NADPH Production

The cellular demand for NADPH is met by several key metabolic pathways that generate this crucial reducing equivalent. The primary sources of NADPH are:

-

The Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP is the major contributor to cytosolic NADPH production. In this pathway, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway.

-

NADP-Dependent Isocitrate Dehydrogenase (IDH): This enzyme, present in both the cytosol and mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, concomitantly reducing NADP+ to NADPH.

-

Malic Enzyme: Malic enzyme catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate, generating NADPH in the process. This enzyme is found in both the cytosol and mitochondria.

-

NADP-Dependent Glutamate Dehydrogenase (GDH): In the direction of glutamate deamination, this enzyme can produce NADPH, although its primary role in many tissues is the amination of α-ketoglutarate using NADPH.[6]

The relative contribution of these pathways to the total NADPH pool can vary depending on the cell type, metabolic state, and environmental conditions.

Quantitative Data

A quantitative understanding of the NADP+/NADPH pool and the kinetics of the enzymes involved in its metabolism is crucial for researchers in this field. The following tables summarize key quantitative data from the literature.

Table 1: Typical Intracellular NADP+/NADPH Concentrations and Ratios

| Cellular Compartment | NADP+ Concentration (µM) | NADPH Concentration (µM) | NADPH/NADP+ Ratio | Reference(s) |

| Cytosol (Yeast) | - | - | 15.6 - 22.0 | [7][8] |

| Cytosol (Mammalian) | - | ~3 | 15 - 333 | [9] |

| Mitochondria (Mammalian) | - | ~37 | - | [9] |

| Rat Liver | ~50 - 600 | ~100 - 300 | - | [2] |

| Human Erythrocytes | 26 | 16 | ~0.6 | [10] |

Table 2: Kinetic Parameters of Key NADP-Dependent Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |

| Fatty Acid Synthase | Acetyl-CoA | - | - | Metazoan | [3][11] |

| Methylmalonyl-CoA | - | Lower than with malonyl-CoA | Metazoan | [3][11] | |

| NADP-dependent Glutamate Dehydrogenase | α-ketoglutarate | - | - | Halobacterium halobium | [5] |

| NADPH | - | - | Halobacterium halobium | [5] | |

| Ammonia | - | - | Halobacterium halobium | [5] | |

| Glutamate | 1.66 mM | - | Mouse Liver | [6] | |

| NADP+ | 1.92 mM | - | Mouse Liver | [6] |

Experimental Protocols

Accurate measurement of NADP+/NADPH levels and the activity of related enzymes is fundamental for research in this area. Below are detailed methodologies for key experiments.

Protocol for Quantification of NADP+/NADPH using an Enzymatic Cycling Assay

This protocol describes a common method for the sensitive quantification of NADP+ and NADPH in biological samples.

Principle: The assay is based on an enzymatic cycling reaction. In the presence of glucose-6-phosphate dehydrogenase (G6PDH), NADP+ is reduced to NADPH by glucose-6-phosphate. The newly formed NADPH then reduces a chromogenic or fluorogenic substrate, which is detected spectrophotometrically or fluorometrically. The rate of color or fluorescence development is proportional to the amount of NADP+ and NADPH in the sample. To measure NADP+ and NADPH separately, samples are pre-treated with acid to destroy NADPH or with base to destroy NADP+.

Materials:

-

NADP+/NADPH Extraction Buffer

-

NADP Cycling Buffer

-

NADP Cycling Enzyme Mix (containing G6PDH)

-

NADPH Developer (containing a chromogenic or fluorogenic substrate)

-

Stop Solution

-

NADPH Standard

-

96-well microplate

-

Microplate reader

-

Acid (e.g., HCl) and Base (e.g., NaOH) for differential measurement

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in NADP+/NADPH Extraction Buffer on ice.

-

Centrifuge to remove insoluble material.

-

For total NADP+/NADPH measurement, proceed to the assay.

-

For differential measurement:

-

To measure NADPH: Treat an aliquot of the extract with a weak base to degrade NADP+. Neutralize the sample before the assay.

-

To measure NADP+: Treat an aliquot of the extract with a weak acid to degrade NADPH. Neutralize the sample before the assay.

-

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the NADPH standard in NADP Cycling Buffer.

-

-

Assay Reaction:

-

Add samples and standards to the wells of a 96-well plate.

-

Prepare a Master Reaction Mix by combining the NADP Cycling Buffer and NADP Cycling Enzyme Mix.

-

Add the Master Reaction Mix to each well.

-

Incubate at room temperature for a specified time (e.g., 5 minutes) to allow for the conversion of NADP+ to NADPH.

-

-

Detection:

-

Add the NADPH Developer to each well.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The reaction can be read at multiple time points (kinetic mode) or after a fixed time (endpoint mode).

-

If an endpoint assay is desired, add the Stop Solution to each well before reading.

-

-

Calculation:

-

Subtract the blank reading from all sample and standard readings.

-

Generate a standard curve by plotting the absorbance/fluorescence of the standards against their concentrations.

-

Determine the concentration of NADP+/NADPH in the samples from the standard curve.

-

Protocol for Assaying Fatty Acid Synthase (FAS) Activity

This protocol measures the activity of fatty acid synthase by monitoring the consumption of NADPH.

Principle: Fatty acid synthase catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA, a process that consumes NADPH. The rate of decrease in absorbance at 340 nm, due to the oxidation of NADPH to NADP+, is directly proportional to the FAS activity.[12]

Materials:

-

Purified Fatty Acid Synthase or cell/tissue lysate

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-